Physicochemical properties of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide
Physicochemical properties of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide
Foreword: A Methodological Framework for Novel Entity Characterization
The compound 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide is not extensively documented in publicly accessible scientific literature, positioning it as a novel chemical entity (NCE). This guide, therefore, serves a dual purpose: it provides a predictive analysis of its core physicochemical properties based on its structure while simultaneously offering a robust, field-proven methodological framework for the empirical validation of these properties. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the process of its acquisition and interpretation—a critical pathway in early-stage drug discovery and development. The protocols and insights herein are designed to be a self-validating system for researchers embarking on the characterization of similar novel pyrazole derivatives.
Section 1: Structural and Molecular Profile
The foundational step in characterizing any NCE is the unambiguous confirmation of its chemical structure and the calculation of its basic molecular properties. The IUPAC name "2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide" describes a molecule featuring a substituted pyrazole ring linked to an N-methylacetamide side chain.
Predicted Molecular Properties
| Property | Predicted Value | Rationale / Method |
| Molecular Formula | C7H12N4O | Derived from structural analysis. |
| Molecular Weight | 168.20 g/mol | Calculated from the molecular formula. |
| Hydrogen Bond Donors | 2 | From the primary amine (-NH2) group. |
| Hydrogen Bond Acceptors | 3 | From the pyrazole nitrogens and the amide oxygen. |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Estimated based on functional group contributions; indicates moderate cell permeability potential. |
Experimental Verification: Mass Spectrometry & NMR
Trust in all subsequent data is contingent on the confirmed identity and purity of the analyte. A dual approach of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable.
Protocol 1: HRMS for Molecular Formula Confirmation
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Sample Preparation : Dissolve 0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to facilitate ionization.
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Instrumentation : Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
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Method : Infuse the sample directly or via LC inlet. Use electrospray ionization in positive mode (ESI+) to generate the protonated molecule [M+H]⁺.
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Analysis : The primary objective is to obtain a high-resolution mass measurement. The experimentally observed mass for the [M+H]⁺ ion should be within a 5 ppm tolerance of the calculated theoretical mass (169.1084). This provides strong evidence for the elemental composition.
Protocol 2: ¹H and ¹³C NMR for Structural Elucidation
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Sample Preparation : Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on initial solubility trials. DMSO-d₆ is often a good starting point for polar molecules with exchangeable protons.
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Instrumentation : A 400 MHz (or higher) NMR spectrometer.
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Experiment : Acquire standard ¹H and ¹³C spectra. Additionally, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively assign protons to their corresponding carbons and confirm connectivity.
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Interpretation : The resulting spectra should be consistent with the proposed structure, showing characteristic shifts for the pyrazole ring protons, the methyl groups, the methylene bridge, and the amine protons. The purity can be estimated from the ¹H NMR by integrating the signals and comparing them to a certified internal standard.
Section 2: Ionization and Lipophilicity Profile
The interplay between a molecule's acidity/basicity (pKa) and its lipophilicity (LogP) governs its absorption, distribution, metabolism, and excretion (ADME) properties. For an NCE, these are critical parameters to define early in the development lifecycle.
Acid-Base Properties (pKa)
The structure contains a primary amine, which is expected to be the primary basic center. The pyrazole ring itself has both weakly acidic and basic characteristics.
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Predicted pKa : The primary amine is predicted to have a pKa in the range of 4.5 - 5.5 . This is due to the electron-withdrawing nature of the adjacent aromatic pyrazole ring, which reduces the basicity of the amine compared to a simple alkylamine.
Experimental Workflow for pKa Determination
The workflow below outlines the use of potentiometric titration, a gold-standard method for pKa determination.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD)
LogP (the partition coefficient in an octanol/water system) is a measure of a drug's lipophilicity in its neutral form. LogD (the distribution coefficient) is the same measure at a specific pH, accounting for all ionized and neutral species.
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Predicted cLogP : Based on its structure containing multiple polar, hydrogen-bonding groups, the calculated LogP (cLogP) is estimated to be low, likely in the range of 0.5 - 1.5 . This suggests the compound is predominantly hydrophilic.
Protocol 3: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method remains a definitive, albeit labor-intensive, technique for determining lipophilicity.
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System Preparation : Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by mixing and allowing the phases to separate for 24 hours.
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Sample Preparation : Prepare a stock solution of the compound in the aqueous phase (PBS pH 7.4) at a known concentration (e.g., 100 µM).
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Partitioning : Mix 1 mL of the drug-containing aqueous phase with 1 mL of the pre-saturated n-octanol in a glass vial.
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Equilibration : Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
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Phase Separation : Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.
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Quantification : Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated analytical method, such as HPLC-UV. The concentration in the octanol phase is determined by mass balance.
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Calculation : Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous)
Section 3: Solubility and Solid-State Properties
Solubility is a gatekeeper property for oral bioavailability. Understanding the solid-state characteristics is equally vital as it influences stability, dissolution rate, and manufacturability.
Aqueous Solubility
Given the predicted hydrophilic nature (low cLogP, multiple H-bond donors/acceptors), the compound is expected to have moderate to good aqueous solubility.
Protocol 4: Thermodynamic Solubility Assessment
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Method : This is an equilibrium-based method. Add an excess amount of the solid compound to a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
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Equilibration : Agitate the resulting slurries at a constant temperature for at least 24 hours to ensure equilibrium is reached.
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Analysis : After 24 hours, filter the samples through a 0.22 µm filter to remove undissolved solid.
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Quantification : Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve. The resulting concentration is the thermodynamic solubility at that specific pH.
Solubility Decision Tree
Caption: Decision tree for interpreting aqueous solubility results.
Solid-State Characterization: Melting Point
The melting point provides information about the purity and the crystalline nature of the compound.
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Predicted Melting Point : Small, polar, and potentially crystalline molecules like this are expected to be solids at room temperature with a melting point likely in the range of 120 - 180 °C .
Protocol 5: Differential Scanning Calorimetry (DSC)
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Sample Preparation : Accurately weigh 1-3 mg of the solid compound into an aluminum DSC pan and hermetically seal it.
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Instrumentation : Use a calibrated DSC instrument.
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Method : Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from 25 °C to 250 °C.
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Analysis : A sharp endothermic peak indicates the melting of a crystalline solid. The onset temperature of this peak is typically reported as the melting point. A broad endotherm or the absence of one may suggest an amorphous or impure sample.
Conclusion
The physicochemical profile of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide, as predicted by its structure, suggests a hydrophilic, basic compound with potential for good aqueous solubility. However, these predictions are merely a starting point. The rigorous, multi-faceted experimental framework provided in this guide—spanning structural verification, ionization, lipophilicity, solubility, and solid-state analysis—is essential for building a reliable data package. This empirical data forms the bedrock upon which all further drug development activities, from formulation to preclinical testing, are built.
References
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OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
